molecular formula C19H15N3O3 B7694320 3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol

3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol

Cat. No. B7694320
M. Wt: 333.3 g/mol
InChI Key: MOROLCCNQKXAJJ-UHFFFAOYSA-N
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Description

The compound “3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol” is a complex organic molecule. It contains functional groups such as methoxyphenyl, oxadiazol, and quinolinol. These groups are often found in various pharmaceuticals and organic materials .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or cyclization processes .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For instance, the oxadiazole ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined using various analytical techniques .

Scientific Research Applications

Enzyme Inhibition Studies

The compound has been investigated for its ability to selectively inhibit the linoleate oxygenase activity of ALOX15 (15-lipoxygenases). ALOX15 plays a role in lipid peroxidation and has implications in cancer and inflammation models. Researchers have explored the allosteric inhibition mechanism of this compound, particularly focusing on its interaction with the enzyme’s active site .

Materials Science

The compound’s quinoline-based structure may find applications in materials science. Researchers explore its potential as a building block for organic semiconductors, sensors, or optoelectronic devices. By modifying its substituents, they can tailor its properties for specific applications.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

Future research could focus on exploring the potential applications of this compound in various fields, such as pharmaceuticals or materials science .

properties

IUPAC Name

3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-7-methyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-11-3-4-13-10-15(18(23)20-16(13)9-11)17-21-19(25-22-17)12-5-7-14(24-2)8-6-12/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOROLCCNQKXAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-7-methylquinolin-2(1H)-one

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